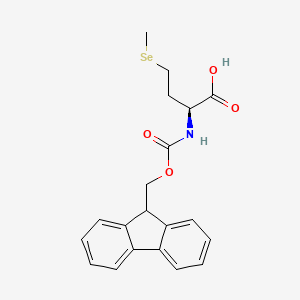

Fmoc-L-selenometionina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound involves several steps, including the selective protection of functional groups, coupling reactions, and chiral resolution. Researchers have explored various synthetic routes, aiming for high yields and enantiopurity. Detailed synthetic protocols can be found in the literature .

Aplicaciones Científicas De Investigación

Síntesis de péptidos

Fmoc-L-selenometionina se usa comúnmente en el campo de la síntesis de péptidos. Se introduce bajo condiciones estándar durante el proceso de síntesis. La presencia del grupo Fmoc permite la fácil introducción de selenometionina en péptidos . Esto es particularmente útil para sintetizar péptidos que requieren la incorporación de selenio para fines estructurales o funcionales.

Biología estructural

En biología estructural, this compound juega un papel crucial en la facilitación de la determinación de estructuras en fase sólida y en solución . Las propiedades únicas del selenio permiten una mejor caracterización de los péptidos y las proteínas, especialmente cuando se utilizan técnicas como la cristalografía de rayos X, donde puede ayudar en la determinación de fase.

Formación de hidrogel biofuncional

Se ha encontrado que el compuesto contribuye al autoensamblaje de derivados de péptidos, lo que puede conducir a la formación de hidrogeles biofuncionales . Estos hidrogeles tienen aplicaciones potenciales en sistemas de administración de fármacos, ingeniería de tejidos y como andamios para el crecimiento celular.

Estudios de interacción péptido-proteína

This compound es fundamental para estudiar las interacciones péptido-proteína. La introducción de selenio en péptidos puede proporcionar información sobre la dinámica de interacción entre péptidos y proteínas, lo cual es valioso para comprender los procesos biológicos y diseñar agentes terapéuticos .

Química redox

La porción de selenometionina en el compuesto puede sufrir reacciones redox, que pueden aprovecharse en diversas aplicaciones de investigación. Por ejemplo, cualquier selenóxido formado durante la síntesis se puede reducir nuevamente a seleniuro, lo cual es útil en estudios que involucran química redox y la exploración del estrés oxidativo dentro de los sistemas biológicos .

Mecanismo De Acción

Fmoc-L-selenomethionine, also known as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylselanyl)butanoic acid or (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylselanylbutanoic acid, is a compound with a variety of applications in biochemical research .

Target of Action

The primary target of Fmoc-L-selenomethionine is the peptide-protein interactions in the process of peptide synthesis . It is used as a building block to create Freidinger Lactams at specific positions in a peptide sequence, hence creating a beta-turn .

Mode of Action

Fmoc-L-selenomethionine can be introduced under standard conditions during peptide synthesis . Any selenoxide formed during synthesis can be easily reduced back to selenide by treatment with β-mercaptoethanol . This introduction of selenium can help facilitate solid phase and solution structural determination and the study of peptide-protein interactions .

Biochemical Pathways

Fmoc-L-selenomethionine is involved in the selenomethionine cycle (SeMTC), a crucial pathway for the metabolism of selenium . The basic bioinformatics and functions of four enzymes involved in the cycle including S-adenosyl-methionine synthase (MAT), SAM-dependent methyltransferase (MTase), S-adenosyl-homocysteine hydrolase (SAHH) and methionine synthase (MTR), have been extensively reported .

Pharmacokinetics

It is known that the compound can be introduced under standard conditions during peptide synthesis .

Result of Action

The result of Fmoc-L-selenomethionine’s action is the facilitation of solid phase and solution structural determination and the study of peptide-protein interactions . It plays an essential role in acting as an antioxidant, where it depletes reactive oxygen species (ROS) and aids in the formation and recycling of glutathione, another important antioxidant .

Action Environment

The action environment of Fmoc-L-selenomethionine is typically in a laboratory setting during peptide synthesis . Environmental factors such as temperature, pH, and the presence of other compounds can influence the compound’s action, efficacy, and stability.

Análisis Bioquímico

Biochemical Properties

Fmoc-L-selenomethionine can be introduced under standard conditions . Any selenoxide formed during synthesis can be easily reduced back to selenide by treatment with β-mercaptoethanol .

Cellular Effects

It is known that selenium compounds play a crucial role in the metabolism of selenium . The enzymes involved in the selenomethionine cycle, such as S-adenosyl-methionine synthase (MAT), SAM-dependent methyltransferase (MTase), S-adenosyl-homocysteine hydrolase (SAHH) and methionine synthase (MTR), have been extensively reported in many eukaryotes .

Molecular Mechanism

It is known that selenium metabolites have a higher affinity for SeMTC enzymes than sulfur metabolites .

Temporal Effects in Laboratory Settings

It is known that Fmoc amino acid azides, which are related compounds, are stable at room temperature, with a long shelf-life, as well as in aqueous washing operations .

Metabolic Pathways

Fmoc-L-selenomethionine is involved in the selenomethionine cycle, a crucial pathway for the metabolism of selenium .

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylselanylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4Se/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOIJGLAOGAWHTN-SFHVURJKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Se]CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Se]CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4Se |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(Boc-amino)ethoxy]benzamide](/img/structure/B572829.png)

![2-Iodo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572830.png)